molecular formula C6H11NO B1208410 n-Propylacrylamide CAS No. 25999-13-7

n-Propylacrylamide

Cat. No.: B1208410
CAS No.: 25999-13-7
M. Wt: 113.16 g/mol
InChI Key: WDFKEEALECCKTJ-UHFFFAOYSA-N
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Description

n-Propylacrylamide is an organic compound belonging to the class of acrylamides. It is a derivative of acrylamide where the hydrogen atom on the nitrogen is replaced by a propyl group. This compound is known for its unique properties, particularly its temperature-responsive behavior, making it a valuable material in various scientific and industrial applications.

Mechanism of Action

Target of Action

n-Propylacrylamide (NNPAM) is a temperature-responsive polymer . Its primary targets are the microgel particles that it forms. These particles undergo a reversible volume phase transition (VPT) upon changes of external stimuli, like temperature .

Mode of Action

The interaction of this compound with its targets involves a process known as volume phase transition kinetics . This process involves the pressure-induced microphase separation inside the microgels, leading to their collapse and swelling . The collapse occurs on a time scale of 10 ms, while the particle swelling is much faster .

Biochemical Pathways

The affected pathways involve the thermoresponsive behavior of the polymer. The polymer undergoes a coil-to-globule transition . This transition is dependent on the chain length and corresponds to a complex interplay between hydration and intermolecular interactions .

Pharmacokinetics

As a polymer, it is expected to have a complex absorption, distribution, metabolism, and excretion profile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to undergo rapid volume phase transitions. This property makes it suitable for various applications, such as nano-actuators, sensors, or drug carriers . It also has potential applications in biomedical and biochemical fields such as drug delivery, protein separation, and cell detachment .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, magnetic field, ionic strength, and ultraviolet light . For instance, the polymer exhibits a lower critical solution temperature (LCST) in the vicinity of 32°C . Changes in these environmental factors can stimulate the polymer, altering its swelling behaviors and network structures .

Biochemical Analysis

Biochemical Properties

N-Propylacrylamide plays a significant role in biochemical reactions due to its ability to form temperature-responsive polymers. These polymers undergo sharp thermal phase transitions, which are crucial for applications in drug uptake and release . This compound interacts with various biomolecules, including proteins and enzymes, through hydrophobic interactions and hydrogen bonding. These interactions are essential for the polymer’s ability to respond to temperature changes, making it useful in controlled drug delivery systems .

Cellular Effects

This compound affects various types of cells and cellular processes by altering the cell’s environment in response to temperature changes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the temperature-responsive nature of this compound can be used to control the release of drugs within cells, thereby affecting cellular processes and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo a lower critical solution temperature (LCST) phase transition. At temperatures below the LCST, this compound is soluble and hydrated, while above the LCST, it becomes insoluble and dehydrated . This phase transition is driven by the disruption of hydrogen bonds between the polymer and water molecules, leading to a collapse of the polymer chains. This mechanism allows this compound to act as a smart material in various applications, including drug delivery and tissue engineering .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound maintains its temperature-responsive behavior over extended periods, making it suitable for long-term applications . The stability of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in controlled drug release systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates cellular processes. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering the activity of specific enzymes involved in metabolic processes . These interactions are crucial for the compound’s ability to modulate cellular metabolism and function effectively in biomedical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are essential for its effectiveness in applications such as drug delivery and tissue engineering .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the compound’s ability to interact with specific biomolecules and exert its effects within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Propylacrylamide can be synthesized through the free radical polymerization of acrylamide in the presence of a propylamine. The reaction typically involves the use of a radical initiator such as ammonium persulfate and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar free radical polymerization techniques but on a larger scale. The process involves the continuous feeding of acrylamide and propylamine into a reactor, along with the radical initiator. The reaction is maintained at a specific temperature to optimize yield and purity. The product is then purified through various techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: n-Propylacrylamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents. The reaction is typically carried out under controlled temperature and pressure conditions.

Major Products:

Scientific Research Applications

n-Propylacrylamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of temperature-responsive polymers and hydrogels, which have applications in drug delivery and tissue engineering.

    Biology: It is used in the preparation of polyacrylamide gels for electrophoresis, a technique used to separate proteins and nucleic acids.

    Medicine: It is used in the development of smart drug delivery systems that release drugs in response to changes in temperature.

    Industry: It is used in the production of coatings, adhesives, and sealants, as well as in water treatment processes.

Comparison with Similar Compounds

n-Propylacrylamide is often compared with other similar compounds, such as:

    N-isopropylacrylamide: This compound also exhibits temperature-responsive behavior but has a different lower critical solution temperature (LCST) compared to this compound.

    N-vinyl pyrrolidone: This compound is used in the synthesis of hydrophilic polymers and has different solubility and mechanical properties compared to this compound.

    Hydroxypropyl methacrylate: This compound is used in the synthesis of hydrogels with enhanced hydrophilicity and has different applications compared to this compound.

The uniqueness of this compound lies in its sharp and reversible phase transition at a specific temperature, making it a valuable material for applications requiring precise temperature control.

Properties

IUPAC Name

N-propylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKEEALECCKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89339-61-7
Record name 2-Propenamide, N-propyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89339-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30276150
Record name n-propylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25999-13-7
Record name n-propylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(n-Propyl) acrylamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Acrylic acid (20 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (30 g) were dissolved in water (300 mL). Then aminohydroxybutyric acid (2.0 g) was added to the obtained solution and reacted at room temperature for 10 hours. After the completion of the reaction, water was distilled off and the residue was sufficiently washed with hexane (200 mL) in 3 portions. Next, this residue was dissolved in dimethyl-formamide (350 mL), in which N-hydroxysuccinimide (3 g) and N,N′-dicyclohexylcarbodiimide (3 g) had been dissolved, and reacted overnight. After the completion of the reaction, the solvent was distilled off. Ethyl acetate was added to the residue thus obtained and the precipitate thus formed was filtered off. The filtrate was recovered and a fraction containing the target product was taken up by silica gel column chromatography with the use of ethyl acetate as a mobile phase and alumina column chromatography. Next, a half of the solvent was distilled off with an evaporator and recrystallization was carried out by adding a hexane solvent at −20° C. to thereby give the target monomers (N-propylacetamide, N-propyl acrylamide) (yield: 68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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